[3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
CAS No.:
Cat. No.: VC16309356
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3S |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | [3-(furan-2-ylmethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C21H22N2O3S/c1-14-15(2)27-21-19(14)12-22(11-18-5-4-10-26-18)13-23(21)20(24)16-6-8-17(25-3)9-7-16/h4-10H,11-13H2,1-3H3 |
| Standard InChI Key | WIXNZZXOFLAFQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C |
Introduction
[Introduction to 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone](pplx://action/followup)
The compound 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic molecule that incorporates a thieno[2,3-d]pyrimidine core, a furan ring, and a 4-methoxyphenyl group. This combination of structural elements suggests potential biological activities, as thieno[2,3-d]pyrimidine derivatives are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties.
Structural Features
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Thieno[2,3-d]pyrimidine Core: This bicyclic structure is a key component of the compound, contributing to its potential biological activity. Thieno[2,3-d]pyrimidines are often studied for their interactions with various biological targets.
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Furan Ring: The presence of a furan ring adds to the compound's molecular diversity and may influence its pharmacological properties.
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4-Methoxyphenyl Group: This moiety is known for its electron-donating properties, which can affect the compound's reactivity and biological interactions.
Synthesis
The synthesis of 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone likely involves a multi-step process similar to that of related thieno[2,3-d]pyrimidine derivatives. This may include:
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Preparation of the Thieno[2,3-d]pyrimidine Core: Achieved through cyclization reactions involving appropriate precursors.
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Introduction of the Furan-2-ylmethyl Group: Typically via nucleophilic substitution reactions.
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Coupling with the 4-Methoxyphenyl Group: This step may involve the formation of a methanone linkage, facilitated by coupling reagents.
Biological Activity
While specific data on 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is limited, compounds with similar structures have shown promising biological activities. Thieno[2,3-d]pyrimidine derivatives are known for their potential anticancer, antibacterial, and antifungal properties.
Research Findings and Data
| Compound Feature | Description |
|---|---|
| Molecular Structure | Thieno[2,3-d]pyrimidine core, furan ring, and 4-methoxyphenyl group |
| Synthetic Route | Multi-step process involving cyclization and coupling reactions |
| Potential Biological Activity | Anticancer, antibacterial, antifungal properties based on similar compounds |
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